2-(6-Formamidopyridin-2-yl)acetic acid
Description
2-(6-Formamidopyridin-2-yl)acetic acid is a pyridine derivative featuring a formamido (-NHCHO) substituent at position 6 and an acetic acid (-CH₂COOH) group at position 2. The formamido group may enhance hydrogen bonding capacity, influencing solubility and target interactions. This article compares this compound with similar compounds, focusing on physicochemical properties, synthetic routes, biological activities, and toxicity.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(6-formamidopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8N2O3/c11-5-9-7-3-1-2-6(10-7)4-8(12)13/h1-3,5H,4H2,(H,12,13)(H,9,10,11) |
InChI Key |
FWPGBGYCTFMNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The substituents on the pyridine ring significantly influence molecular weight, solubility, and acid-base properties. A comparison of key parameters is summarized below:
*Calculated values for hypothetical compounds.
Pharmacological Activities
- Pyridazinone derivatives: (6-Substituted-3(2H)-pyridazinon-2-yl)acetic acid analogs exhibit potent analgesic and anti-inflammatory activity, distinct from classical NSAIDs due to their basic nature .
- Halogenated analogs : 2-(6-Fluoropyridin-2-yl)acetic acid is used in biochemical assays, suggesting utility in target validation .
Toxicological Profiles
- Hepatocarcinogenicity: Pyrimidinylthio acetic acid derivatives (e.g., Wy-14,643) induce peroxisome proliferation and hepatocarcinogenesis in rodents, linked to sustained DNA replication .
- Halogenated compounds : Chlorine or fluorine substituents may increase metabolic stability but pose risks of bioaccumulation .
- Formamido group : While speculative, the formamido group may undergo hydrolysis to release formaldehyde, necessitating toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
